Antifungal Activity vs. Candida albicans
In a systematic SAR study of phenyl-substituted benzylamine antimycotics, 4-Phenylbenzylamine served as the core scaffold for the development of compound 7f, a 4-benzylbenzylamine derivative that demonstrated significantly enhanced antifungal efficacy against Candida albicans relative to the parent benzylamine series. The study established that the distance between the two phenyl rings and the spacer type are critical determinants of potency [1]. The base compound 4-Phenylbenzylamine exhibited an MIC of 6.25 μg/mL against C. albicans, while the optimized derivative 7f achieved an MIC of 0.025 μg/mL, representing a 250-fold potency improvement over the lead scaffold. The comparator terbinafine (an allylamine antimycotic lacking the biphenyl motif) showed an MIC of 0.2 μg/mL under identical assay conditions, demonstrating that the biphenyl-containing benzylamine scaffold provides a structurally distinct entry point for antifungal optimization [1].
| Evidence Dimension | In vitro antifungal activity against Candida albicans |
|---|---|
| Target Compound Data | 4-Phenylbenzylamine MIC = 6.25 μg/mL; Optimized 4-benzylbenzylamine derivative 7f MIC = 0.025 μg/mL |
| Comparator Or Baseline | Terbinafine MIC = 0.2 μg/mL |
| Quantified Difference | Derivative 7f shows 8-fold lower MIC than terbinafine (0.025 vs. 0.2 μg/mL); parent 4-Phenylbenzylamine provides scaffold for 250-fold potency enhancement |
| Conditions | In vitro broth microdilution assay against Candida albicans; 37 °C incubation |
Why This Matters
Procurement of 4-Phenylbenzylamine enables access to the biphenyl-containing benzylamine scaffold that produced derivative 7f, the first benzylamine antimycotic suitable for systemic treatment with efficacy exceeding terbinafine against C. albicans [1].
- [1] Nussbaumer, P., et al. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 1993, 36(15), 2115–2120. View Source
